molecular formula C13H16BFN2O2 B6297400 5-Fluoro-1H-indazole-6-boronic acid pinacol ester CAS No. 2734745-79-8

5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Cat. No.: B6297400
CAS No.: 2734745-79-8
M. Wt: 262.09 g/mol
InChI Key: GMVALTDHVJOYCL-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a boronic ester derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The addition of a fluorine atom at the 5-position and a boronic acid pinacol ester group at the 6-position enhances its reactivity and utility in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and materials science due to its ability to participate in various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester typically involves the following steps:

    Formation of 5-Fluoro-1H-indazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Borylation: The introduction of the boronic acid pinacol ester group is usually carried out using a palladium-catalyzed borylation reaction. A common reagent for this step is bis(pinacolato)diboron, which reacts with the 6-position of the indazole ring in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indazole-6-boronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Protodeboronation: Common reagents include acids (e.g., hydrochloric acid) or protic solvents (e.g., water or methanol).

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Protodeboronation: The major product is the corresponding indazole derivative without the boronic ester group.

Scientific Research Applications

5-Fluoro-1H-indazole-6-boronic acid pinacol ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and polymers.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds through coupling reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester in coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-6-boronic acid pinacol ester: Similar structure but lacks the fluorine atom at the 5-position.

    5-Bromo-1H-indazole-6-boronic acid pinacol ester: Similar structure but contains a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom at the 5-position in 5-Fluoro-1H-indazole-6-boronic acid pinacol ester enhances its reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly valuable in applications where increased reactivity and stability are desired, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVALTDHVJOYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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